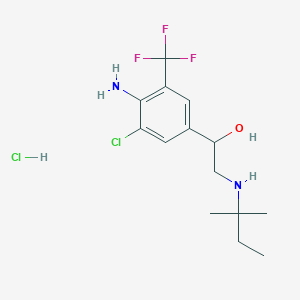
Mapenterol hydrochloride
Cat. No. B195739
Key on ui cas rn:
54238-51-6
M. Wt: 361.2 g/mol
InChI Key: LWJSGOMCMMDPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04119710
Procedure details


0.37 gm of 1-(4'-amino-3'-trifluoromethyl-phenyl)-2-tert.pentylamino-ethanol hydrobromide and 0.2 ml of pyridine were dissolved in 30 ml of tetrahydrofuran, and the solution was cooled to 0° C. 0.3 gm of iodobenzene dichloride was added, the mixture was held for 2 hours at 0° C., and 0.1 gm of iodobenzene dichloride was again added. After standing for 20 hours at about 4° C., the solution was evaporated, distributed between ethyl acetate and water, the aqueous phase was made alkaline with 2N ammonia, and the solution was again extracted with ethyl acetate. The organic phase was washed with water, dried and a few drops of isopropanolic 4N hydrochloric acid were added. The precipitated hydrochloride of the above-mentioned compound was suction-filtered off and washed with ether. M.p. 176°-178° C. (decomp.).
Name
1-(4'-amino-3'-trifluoromethyl-phenyl)-2-tert.pentylamino-ethanol hydrobromide
Quantity
0.37 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
Br.[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([OH:17])[CH2:10][NH:11][C:12]([CH2:15][CH3:16])([CH3:14])[CH3:13])=[CH:5][C:4]=1[C:18]([F:21])([F:20])[F:19].N1C=CC=CC=1.[Cl-:28].[Cl-].IC1C=CC=CC=1>O1CCCC1>[ClH:28].[NH2:2][C:3]1[C:4]([C:18]([F:19])([F:20])[F:21])=[CH:5][C:6]([CH:9]([OH:17])[CH2:10][NH:11][C:12]([CH2:15][CH3:16])([CH3:13])[CH3:14])=[CH:7][C:8]=1[Cl:28] |f:0.1,3.4.5,7.8|
|
Inputs


Step One
|
Name
|
1-(4'-amino-3'-trifluoromethyl-phenyl)-2-tert.pentylamino-ethanol hydrobromide
|
|
Quantity
|
0.37 g
|
|
Type
|
reactant
|
|
Smiles
|
Br.NC1=C(C=C(C=C1)C(CNC(C)(C)CC)O)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
0.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].IC1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].IC1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After standing for 20 hours at about 4° C.
|
|
Duration
|
20 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution was evaporated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution was again extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a few drops of isopropanolic 4N hydrochloric acid were added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated hydrochloride of the above-mentioned compound was suction-filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.NC1=C(C=C(C=C1C(F)(F)F)C(CNC(C)(C)CC)O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
